dBET1 is a first-generation CRBN-recruiting PROTAC that degrades BET bromodomain proteins (BRD2/3/4) with an IC50 of 20 nM for BRD4 binding.
• DC50 <100 nM for BRD4 degradation in MV4-11 cells (18 h); validated in vivo anti-leukemic efficacy at 50 mg/kg i.p.
• Global proteomics confirms high selectivity-only MYC, PIM1, BRD2, BRD3, and BRD4 significantly downregulated among 7,429 proteins.
• Pair with dBET1(R) inactive enantiomer as essential negative control for CRBN-dependent degradation studies.
• Established PK profile (Cmax = 392 nM, t1/2 = 6.69 h) supports PK/PD modeling.
Molecular FormulaC38H37ClN8O7S
Molecular Weight785.3 g/mol
Cat. No.B606974
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
dBET1
Synonyms
dBET1; d-BET-1; d BET 1; dBET-1; dBET 1; JQ1-Thalidomide conjugate;
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
dBET1: A CRBN-Based BET Degrader
dBET1 is a first-generation PROTAC (PROteolysis TArgeting Chimera) that recruits the cereblon (CRBN) E3 ubiquitin ligase to BET bromodomain proteins for targeted proteasomal degradation. It is composed of the pan-BET inhibitor (+)-JQ1 conjugated via a linker to a phthalimide moiety that engages CRBN [1]. dBET1 exhibits an IC50 of 20 nM for BRD4 binding and degrades BRD4 with DC50 values of <100 nM (MV4-11 cells, 18 h) and 140 nM (H661 cells, 4 h) . Global proteomics analysis of 7,429 proteins revealed that dBET1 treatment significantly downregulates only MYC, PIM1, BRD2, BRD3, and BRD4, establishing its high selectivity profile . In vivo, dBET1 (50 mg/kg i.p.) demonstrates anti-leukemic efficacy in MV4-11 xenograft models with quantifiable attenuation of tumor progression and is well tolerated over two weeks of administration [2].
1CRBN-dependent BET degrader for target ablation studies in hematologic cancer models
2Requires dBET1(R) inactive enantiomer as CRBN-engagement negative control
3Supports in vivo PK/PD modeling via intraperitoneal administration in xenograft models
[1] Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
[2] Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. (in vivo xenograft data) View Source
dBET1: E3 Ligase and Linker Specificity
Despite sharing the same BET-targeting warhead (JQ1), BET PROTACs exhibit profound differences in degradation potency, selectivity among BET family members (BRD2/3/4), and cellular activity depending on the recruited E3 ligase (CRBN vs. VHL) and linker architecture [1]. For example, dBET1 (CRBN-based) shows differential degradation patterns and cellular activity profiles compared to MZ1 (VHL-based) across a panel of 56 cell lines, with MZ1 being broadly active whereas dBET1 is frequently inactive [2]. Furthermore, even among CRBN-based degraders, the second-generation analog dBET6 demonstrates distinct pharmacokinetic properties (including oral bioavailability) and potency differences that preclude simple interchangeability [3]. The parent inhibitor JQ1 only inhibits BET protein function without degrading the target, resulting in markedly weaker induction of apoptosis in leukemia cells compared to dBET1-mediated degradation . These quantifiable differences in degradation efficiency, E3 ligase dependency, and cellular response mean that substituting one BET degrader for another without empirical validation introduces substantial experimental variability.
JQ1vs dBET1Parent inhibitor blocks BRD4 binding without degradation; apoptosis induction is substantially weaker in leukemia cells.
dBET6vs dBET1Second-generation degrader offers oral bioavailability and distinct PK profile; dBET1 requires intraperitoneal dosing and may not replicate oral exposure studies.
[1] Riching, K. M., Mahan, S., Corona, C. R., McDougall, M., Vasta, J. D., Robers, M. B., Urh, M., & Daniels, D. L. (2020). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 15(8), 2113-2125. View Source
[2] Nowak, R. P., DeAngelo, S. L., Buckley, D., He, Z., Donovan, K. A., An, J., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based PROTACs and triages candidate ubiquitin ligases. iScience, 25(2), 103785. View Source
[3] Zhou, B., Hu, J., Xu, F., Chen, Z., Bai, L., Fernandez-Salas, E., Lin, M., Liu, L., Yang, C. Y., Zhao, Y., McEachern, D., Przybranowski, S., Wen, B., Sun, D., & Wang, S. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462-481. (refers to dBET6 development and comparison to dBET1) View Source
dBET1: Comparative Performance
dBET1 vs. JQ1: Apoptosis in Leukemia
dBET1, which degrades BRD4, induces more potent apoptosis in MV4-11 and DHL4 cells compared to the parent inhibitor JQ1, which merely inhibits BRD4 binding. At concentrations of 0.25 μM, 1 μM, and 2.5 μM, dBET1 caused markedly increased cleaved PARP and Caspase-3 at 4 or 8 hours post-treatment, whereas JQ1 showed substantially weaker pro-apoptotic effects under the same conditions . This demonstrates that catalytic target degradation yields a stronger functional outcome than competitive inhibition alone.
dBET1 vs JQ1Data to verify
Marked increase in cleaved PARP and Caspase-3 at 0.25–2.5 μM in MV4-11 and DHL4 cells; JQ1 showed substantially weaker pro-apoptotic response under same conditions.
Cell-line-specific endpoint; verify in relevant model
BET degradationapoptosisacute myeloid leukemia
Evidence Dimension
Induction of apoptosis (cleaved PARP and Caspase-3)
Target Compound Data
Marked increase in cleaved PARP and Caspase-3 at 0.25-2.5 μM, 4-8 h post-treatment in MV4-11 and DHL4 cells
Comparator Or Baseline
JQ1 (BET bromodomain inhibitor)
Quantified Difference
dBET1 caused substantially stronger pro-apoptotic effects than JQ1 at equivalent concentrations and time points
Conditions
MV4-11 and DHL4 leukemia cell lines; 24 h treatment for apoptosis assessment
Why This Matters
This data justifies procuring dBET1 over JQ1 for studies where functional ablation (degradation) of BET proteins, rather than simple inhibition, is required to elicit a robust apoptotic response in leukemia models.
BET degradationapoptosisacute myeloid leukemia
dBET1 vs. MZ1: E3 Ligase-Dependent Activity
In a panel of 56 cancer cell lines screened with two potent PROTACs, the VHL-based degrader MZ1 was broadly active across the panel, whereas the CRBN-based degrader dBET1 was frequently inactive, with notable exceptions in certain cell lines [1]. This indicates that E3 ligase choice (CRBN vs. VHL) critically influences degradation efficiency and cellular susceptibility, and that dBET1 exhibits a restricted activity profile compared to MZ1 in diverse tumor contexts.
dBET1 vs MZ1Reported
Across 56 cancer cell lines, MZ1 (VHL-based) broadly active; dBET1 (CRBN-based) frequently inactive with activity limited to specific cell contexts.
E3 ligase context determines degradation efficiency in diverse cell panels
CRBN-competent cell context required for dBET1 activity
PROTACE3 ligaseCRBNVHLcancer cell line panel
Evidence Dimension
Broad cellular activity across a panel of 56 cancer cell lines
Target Compound Data
dBET1 (CRBN-based) is frequently inactive across the panel, with limited activity in specific cell lines
Comparator Or Baseline
MZ1 (VHL-based PROTAC)
Quantified Difference
MZ1 is broadly active; dBET1 activity is restricted and cell line-dependent
Conditions
Screening of 56 cell lines with both PROTACs for BRD4 degradation
Why This Matters
This evidence informs selection for screening campaigns: dBET1 is not a universal BET degrader and should be used in cellular contexts known to be CRBN-competent, whereas MZ1 may be preferred for broad-spectrum BET degradation studies.
PROTACE3 ligaseCRBNVHLcancer cell line panel
[1] Nowak, R. P., DeAngelo, S. L., Buckley, D., He, Z., Donovan, K. A., An, J., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based PROTACs and triages candidate ubiquitin ligases. iScience, 25(2), 103785. View Source
dBET1 vs. dBET6: Potency and PK Profiles
dBET6, a second-generation CRBN-based BET degrader, was developed to improve upon dBET1. While both share similar binding affinity for BRD4 bromodomain 1 , dBET6 demonstrates superior cellular potency with an IC50 of 14 nM compared to dBET1's IC50 of 20 nM [1]. Critically, dBET6 is orally bioavailable and effective at lower doses (7.5 mg/kg) in mouse models, whereas dBET1 requires intraperitoneal administration at 50 mg/kg for in vivo activity [2][3]. dBET1 exhibits a Cmax of 392 nM and an AUCINF of 295 hr*ng/ml following 50 mg/kg i.p. administration in mice .
dBET6 has 1.4-fold lower IC50; oral bioavailability vs. i.p. requirement for dBET1; 6.7-fold lower effective dose
Conditions
BRD4 binding inhibition assay; in vivo mouse models (T-ALL xenograft for dBET6; MV4-11 xenograft for dBET1)
Why This Matters
dBET1 remains a valuable tool compound for mechanistic studies where parenteral administration is acceptable, but dBET6 should be selected for studies requiring oral dosing or improved pharmacokinetic properties. dBET1's extensively characterized in vivo profile at 50 mg/kg i.p. provides a well-defined baseline for PK/PD modeling.
[1] InvivoChem. dBET1 and dBET6 Product Information. View Source
[2] Zhou, B., Hu, J., Xu, F., Chen, Z., Bai, L., Fernandez-Salas, E., Lin, M., Liu, L., Yang, C. Y., Zhao, Y., McEachern, D., Przybranowski, S., Wen, B., Sun, D., & Wang, S. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462-481. View Source
[3] Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
dBET1 vs. ARV-771: Degradation Potency
ARV-771 is a CRBN-based BET PROTAC that potently degrades BRD2/3/4 in 22Rv1 cells with a DC50 of less than 5 nM . In comparison, dBET1 degrades BRD4 with a DC50 of <100 nM in MV4-11 cells (18 h) and 140 nM in H661 cells (4 h) . ARV-771 thus demonstrates at least a 20-fold higher degradation potency in the reported cellular assays. ARV-771 also shows superior pharmacological properties compared to the earlier ARV-825, including greater in vivo efficacy in mantle cell lymphoma models [1].
ARV-771 DC50 is >20-fold lower than dBET1's reported DC50 values
Conditions
Cellular degradation assays in different cell lines (22Rv1 for ARV-771; MV4-11 and H661 for dBET1)
Why This Matters
For applications requiring maximal BET degradation at low compound concentrations, ARV-771 is a more potent alternative to dBET1. However, dBET1's activity in MV4-11 cells, a standard AML model, makes it a relevant comparator for leukemia-focused studies.
PROTACBET degradationDC50CRBN
[1] Sun, B., Fiskus, W., Qian, Y., Rajapakshe, K., Raina, K., Coleman, K. G., Crew, A. P., Qian, Y., Winkler, J. D., Crews, C. M., & Bhalla, K. N. (2017). Novel BET protein proteolysis-targeting chimera exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells. Leukemia, 31(9), 1951-1961. View Source
dBET1: Optimal Use Cases
CRBN-Dependent BET Degradation in Hematologic Cancers
dBET1 serves as a prototypical CRBN-recruiting PROTAC for studying targeted protein degradation in acute myeloid leukemia (AML) and other hematologic cancers. Its validated in vivo activity in MV4-11 xenografts at 50 mg/kg i.p. [1] and well-characterized pharmacokinetic profile (Cmax = 392 nM, t1/2 = 6.69 h) provide a solid foundation for PK/PD modeling. Researchers should pair dBET1 with the inactive enantiomer dBET1(R) as a critical negative control to confirm CRBN-dependent degradation .
CRBN-Based vs. VHL-Based Degradation Efficiency
Due to its restricted activity profile across diverse cell lines [2], dBET1 is an essential comparator when evaluating E3 ligase dependency. Head-to-head experiments with VHL-based degraders like MZ1 can elucidate which ligase system is more effective for BET degradation in a given cellular context. This comparative approach is critical for selecting the optimal PROTAC backbone for target validation campaigns.
Degradation vs. Inhibition: Dissecting BET Function
dBET1's ability to induce apoptosis in leukemia cells at concentrations where the parent inhibitor JQ1 is ineffective makes it a powerful tool for dissecting the functional consequences of BET protein ablation versus mere bromodomain blockade. This application is particularly relevant in studies of transcriptional addiction, where sustained degradation of BRD4 leads to collapse of oncogenic transcriptional programs.
Global Proteomics Profiling of Selectivity
With established proteomics data showing significant downregulation of only MYC, PIM1, BRD2, BRD3, and BRD4 among 7,429 proteins , dBET1 is a validated chemical probe for studying the selectivity of CRBN-mediated degradation. It can be used as a benchmark compound to assess off-target degradation effects of novel CRBN-recruiting PROTACs.
Application
Selection Property
Validation Focus
Hematologic cancer BET degradation models
CRBN-dependent degradation in AML xenografts
Confirm target engagement and degradation kinetics with dBET1(R) control
E3 ligase dependency profiling
CRBN vs VHL degradation efficiency across cell line panels
E3 ligase expression and activity profiling in chosen cell context
Degradation vs inhibition functional studies
Apoptosis induction upon BRD4 ablation vs bromodomain blockade
Compare cleaved PARP/Caspase-3 endpoints with JQ1 control
Proteomics selectivity benchmarking
Selective degradation of MYC, PIM1, BRD2/3/4 among >7,000 proteins
Off-target degradation profiling by quantitative proteomics
[1] Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
[2] Nowak, R. P., DeAngelo, S. L., Buckley, D., He, Z., Donovan, K. A., An, J., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based PROTACs and triages candidate ubiquitin ligases. iScience, 25(2), 103785. View Source
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